Nirvanol glucuronide is a significant metabolite derived from the compound Nirvanol, which is itself a product of the metabolism of certain pharmaceuticals, particularly those used in the treatment of viral infections. This compound is classified as a glucuronide, a type of conjugate formed when a glucuronic acid molecule is attached to another compound, enhancing its solubility and facilitating excretion.
Nirvanol glucuronide originates from the biotransformation of Nirvanol, which is metabolized primarily in the liver through the action of various enzymes, including UDP-glucuronosyltransferases. These enzymes catalyze the conjugation of Nirvanol with glucuronic acid, resulting in Nirvanol glucuronide. The formation and concentration of this metabolite can be influenced by genetic factors, drug interactions, and individual metabolic rates.
Nirvanol glucuronide falls under the category of phase II metabolites in drug metabolism. Phase II reactions typically involve conjugation processes that make compounds more hydrophilic, thereby facilitating their elimination from the body. It is closely related to other metabolites produced during the metabolism of Nirvanol, including hydroxylated forms.
The synthesis of Nirvanol glucuronide can be achieved through enzymatic processes utilizing human liver microsomes or recombinant UDP-glucuronosyltransferases. The typical procedure involves incubating Nirvanol with UDP-glucuronic acid in the presence of these enzymes under controlled conditions.
Nirvanol glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the Nirvanol molecule. The specific structural formula includes functional groups typical of glucuronides, enhancing its polarity and solubility.
Nirvanol glucuronide formation primarily involves the conjugation reaction between Nirvanol and UDP-glucuronic acid mediated by UDP-glucuronosyltransferase enzymes.
The mechanism by which Nirvanol glucuronide exerts its effects is primarily related to its role in detoxification and elimination processes within the body. By enhancing solubility, it facilitates renal excretion and reduces potential toxicity associated with Nirvanol.
Nirvanol glucuronide serves several important roles in pharmacology and toxicology:
Nirvanol glucuronide is an N-linked quaternary ammonium glucuronide conjugate formed through the metabolic transformation of Nirvanol (5-ethyl-5-phenylhydantoin). The core structure features D-glucuronic acid covalently bonded via a β-glycosidic linkage to the N-atom of Nirvanol's hydantoin ring, resulting in a molecular formula of C₁₇H₂₀N₂O₈ and an average mass of 380.35 g/mol. This configuration generates a permanent positive charge on the nitrogen atom, significantly enhancing the metabolite's water solubility compared to the parent compound [5] [9].
Structural elucidation relies heavily on advanced spectroscopic techniques:
A critical instability arises from the acid-labile glycosidic bond, which undergoes hydrolysis under acidic conditions (pH < 4) to regenerate Nirvanol. This necessitates careful pH control during analytical handling [4] [9].
Table 1: Key Spectroscopic Signatures of Nirvanol Glucuronide
Technique | Key Diagnostic Features |
---|---|
¹H-NMR | Anomeric H: δ 5.7 ppm (d, J=8.5 Hz); Hydantoin ring: δ 7.5-7.7 ppm (m, 5H, aromatic) |
¹³C-NMR | Anomeric C: δ 103.2 ppm; Carbonyl carbons: δ 175.8, 178.2 ppm |
HR-MS/MS | [M+H]⁺: m/z 381.1297; Fragments: m/z 205.0975 (C₁₁H₁₃N₂O₂⁺), m/z 175.0248 (C₆H₇O₆) |
Nirvanol glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically involving the UGT1A subfamily. In vitro studies using recombinant human UGT isoforms identify UGT1A4 as the primary enzyme responsible due to its high specificity for tertiary amine substrates. This isoform exhibits stereoselectivity, favoring the conjugation of the S-enantiomer of Nirvanol, mirroring observations with structurally related hydantoin derivatives like mephenytoin [5] [6].
Significant species differences exist in N-glucuronidation capacity:
Hepatic microsomal incubations demonstrate that Nirvanol glucuronidation follows Michaelis-Menten kinetics (Km ≈ 50–100 μM, Vmax ≈ 0.5–2 nmol/min/mg protein). This reaction is dependent on UDP-glucuronic acid (UDPGA) as the cofactor and is enhanced by alamethicin (pore-forming agent) in in vitro systems [6] [8].
Table 2: UGT Isoform Involvement in Nirvanol Glucuronidation
System | UGT Isoform | Activity | Species Specificity |
---|---|---|---|
Recombinant Enzymes | UGT1A4 | High (Primary) | Human, Monkey, Dog |
UGT1A3 | Low (Minor) | Human | |
UGT2B10 | Negligible | Human | |
Hepatic Microsomes | Dog | High (Biliary excretion >25%) | Sensitive species |
Rat | Moderate (~13%) | Intermediate capacity | |
Cat | Not Detectable | Deficient species |
Synthesizing Nirvanol glucuronide for analytical standards employs two principal strategies:
Hypha Discovery's work on analogous N-glucuronides (e.g., camonsertib) validates microbial biotransformation for producing >100 mg of purified metabolite suitable for structural NMR studies [1] [3].
Nirvanol glucuronide exhibits distinct physicochemical behaviors critical for bioanalytical handling:
Degradation pathways dominate stability challenges:
Table 3: Stability Profile of Nirvanol Glucuronide
Factor | Condition | Effect on Stability | Half-Life (t₁/₂) |
---|---|---|---|
pH | pH 2.0 (37°C) | Rapid hydrolysis to Nirvanol | < 1 hour |
pH 7.4 (37°C) | Stable (<5% degradation) | > 48 hours | |
Temperature | 4°C (pH 7.4) | Negligible degradation | > 30 days |
40°C (pH 7.4) | Moderate hydrolysis | ~24 hours | |
Biological Matrices | Human Plasma (37°C) | β-Glucuronidase-mediated hydrolysis possible | 6–12 hours |
Stabilization strategies include:
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